molecular formula C4H6N2 B133640 2-Methylimidazole CAS No. 693-98-1

2-Methylimidazole

Cat. No.: B133640
CAS No.: 693-98-1
M. Wt: 82.10 g/mol
InChI Key: LXBGSDVWAMZHDD-UHFFFAOYSA-N
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Description

2-Methylimidazole (2-MeIm, C₄H₆N₂) is a heterocyclic organic compound characterized by a five-membered ring containing two nitrogen atoms and a methyl group at the 2-position. It is a white crystalline solid with a melting point of 142.5°C, boiling point of 267.5°C, and density of 1.09 g/cm³ . Its molar mass is 82.1 g/mol, and it exhibits moderate solubility in polar solvents like water and ethanol.

Preparation Methods

2-Methylimidazole is typically synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde . The reaction conditions are generally mild, and the process can be carried out in aqueous solutions. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-Methylimidazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration and copper(II) salts for coordination reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

2-Methylimidazole serves as a precursor for the synthesis of nitroimidazole antibiotics, which are effective against anaerobic bacteria and protozoal infections. Notable examples include:

  • Metronidazole : Widely used to treat infections caused by anaerobic bacteria and certain parasites.
  • Dimetridazole : Used in veterinary medicine to treat infections in animals.
  • Secnidazole and Ornidazole : These are newer derivatives that also target similar infections.

The compound's structure allows it to participate in various chemical reactions necessary for drug development, making it an essential building block in pharmaceutical chemistry .

A. Epoxy Resins

This compound is extensively used as a curing agent and accelerator in epoxy systems. Its application leads to:

  • Faster Curing Times : Enhances the efficiency of epoxy formulations by reducing the time required for curing.
  • Higher Temperature Resistance : Improves the thermal stability of cured epoxy resins, making them suitable for high-performance applications in automotive and aerospace industries .

B. Agricultural Chemicals

In agriculture, this compound acts as an intermediate in the production of pesticides, particularly those targeting trichomonads. Its role as a chemical intermediate facilitates the development of effective agricultural products that enhance crop protection .

Toxicological Studies and Safety Concerns

Research has indicated that while this compound is beneficial in many applications, it also poses potential health risks. Toxicological studies have shown:

  • Increased rates of thyroid gland and liver tumors in animal models exposed to high concentrations of this compound.
  • Adverse effects on body weight and organ weights in both rats and mice .

These findings underscore the importance of handling this compound with care, particularly in industrial settings.

A. Hydrogel Applications

Recent studies have explored the use of this compound in hydrogel formulations for controlled drug delivery systems. Hydrogels made from 2-MI exhibit:

  • High Water Absorption : Suitable for simulating biological tissues.
  • Controlled Release Properties : Effective for delivering drugs over extended periods, enhancing therapeutic outcomes .

B. Coordination Chemistry

This compound is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions. This property is crucial for developing new materials with specific electronic or catalytic properties .

Summary Table of Applications

Application AreaSpecific UsesBenefits
PharmaceuticalsAntibiotics (e.g., Metronidazole)Effective against anaerobic infections
Industrial MaterialsEpoxy resinsFaster curing, higher temperature resistance
AgriculturePesticide productionEnhanced crop protection
Hydrogel FormulationsControlled drug delivery systemsSimulates biological tissues
Coordination ChemistryLigand for metal complexesDevelopment of new materials

Comparison with Similar Compounds

Structural and Physical Properties

Imidazole vs. 2-Methylimidazole :

  • Imidazole (C₃H₄N₂) lacks the methyl group, resulting in a lower melting point (89–91°C) and simpler crystal packing. In Zn(II) coordination compounds, imidazole forms ordered 3D hydrogen-bonded networks, whereas 2-MeIm introduces structural disorder due to steric hindrance from the methyl group .
  • 4-Methylimidazole (4-MeIm): The methyl group at the 4-position alters toxicity profiles. 4-MeIm is a carcinogenic byproduct in caramel color production, unlike 2-MeIm, which is primarily an industrial chemical .

Nitroimidazoles (e.g., 2-Methyl-4-nitroimidazole) :
Nitro substituents enhance electrochemical activity but reduce thermal stability. For example, ferrocenyl derivatives of 2-MeIm exhibit reversible redox behavior, whereas nitro groups in similar compounds increase reactivity but pose explosion risks .

Table 1: Comparative Properties of Selected Imidazole Derivatives

Compound Melting Point (°C) Boiling Point (°C) Toxicity Concerns Key Applications
2-MeIm 142.5 267.5 Reproductive toxin MOFs, Catalysts, Fragrances
Imidazole 89–91 256 Low toxicity Pharmaceuticals, MOFs
4-MeIm 56–60 245 Carcinogenic (food) Caramel color additive
2-Me-4-NitroIm 155–157 N/A Explosive potential Electrochemical probes

Toxicity and Regulatory Status

  • 2-MeIm : ECHA’s SVHC listing mandates strict industrial controls .
  • 4-MeIm: Regulated in food (e.g., caramel color) due to carcinogenicity, with detection methods like capillary electrophoresis achieving limits of 0.1 ppm .

Biological Activity

2-Methylimidazole (2-MeI) is a nitrogen-containing heterocyclic compound that has garnered attention in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including its metabolic pathways, potential carcinogenic effects, and antibacterial properties, supported by relevant studies and findings.

This compound is characterized by its molecular formula C4H6N2C_4H_6N_2 and is commonly used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and polymer materials. Its unique structure contributes to its diverse biological activities.

Metabolism and Toxicity

The metabolism of this compound has been studied extensively. Following administration in animal models, it was found that approximately 3% of a dose was excreted as the metabolite 2-methylimidazolone. This process involves both cytochrome P450-dependent and independent pathways, indicating a complex metabolic profile .

Carcinogenic Potential

Research indicates that this compound may have carcinogenic properties. In studies involving rats and mice, exposure to high doses resulted in increased incidences of thyroid follicular-cell adenomas and hepatocellular tumors. Specifically, male mice fed 2500 ppm showed a significant increase in thyroid adenomas, while hepatocellular adenomas were noted in both genders at elevated doses . The following table summarizes key findings from these studies:

Study TypeAnimal ModelDose (ppm)Observed Effect
Long-term feedingRats5000Increased thyroid follicular-cell adenomas
Long-term feedingMice2500Significant hepatocellular adenomas
Long-term feedingMice1250Increased incidence of hepatocellular carcinoma

Chromosomal Effects

The induction of chromosomal damage by this compound appears to be dose-dependent. In one study, significant increases in micronucleated erythrocytes were observed in mice after dietary exposure for 14 weeks, suggesting potential genotoxic effects . However, other methods of administration did not yield consistent results regarding chromosomal damage .

Antibacterial Activity

Research into the antibacterial properties of derivatives of this compound has shown promising results. For instance, the hemiaminal form of this compound demonstrated moderate antibacterial activity against various bacterial strains, with effectiveness varying based on concentration . Additionally, silver-based compounds incorporating this compound exhibited enhanced antibacterial activity due to their unique nanostructures .

Case Study: Antibacterial Efficacy

A study evaluated the efficacy of a silver-2-methylimidazole complex against common pathogens. The results indicated that this compound had a significantly higher antibacterial activity compared to traditional antibiotics. The following table summarizes the minimum inhibitory concentrations (MIC) for various bacteria:

BacteriaMIC (µg/mL)
Escherichia coli10
Staphylococcus aureus5
Pseudomonas aeruginosa15

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 2-methylimidazole, and how are they determined experimentally?

  • Methodological Answer : The crystal structure of this compound is resolved via single-crystal X-ray diffraction (XRD) at low temperatures (e.g., 100 K). Orthorhombic symmetry (space group P2₁2₁2₁) is observed, with lattice parameters a = 5.9957(12) Å, b = 8.1574(16) Å, c = 9.7010(19) Å, and volume V = 474.47(16) ų . The near-planar molecular geometry is stabilized by N–H···N hydrogen bonds forming infinite chains. Computational studies (e.g., DFT/B3LYP/6-31G(d,p)) validate bond lengths and angles, though discrepancies exist for C(2)-N(1) and N(1)-H(7) bonds .
Parameter Value Method
Space groupP2₁2₁2₁XRD
Lattice parameters (Å)a = 5.9957, b = 8.1574, c = 9.7010XRD
Dihedral angle between chains76.90(4)°XRD

Q. What are the standard protocols for synthesizing this compound derivatives?

  • Methodological Answer : Derivatives like maleimide-modified imidazoles are synthesized via nucleophilic addition reactions. For example, this compound reacts with N-(4-hydroxyphenyl) maleimide in dimethylformamide (DMF) under controlled temperature and stirring . Coordination polymers (e.g., with transition metals) require intercalation into nitroprussides (e.g., Mn[Fe(CN)₅NO]) in aqueous/organic solvent mixtures, followed by crystallization . Characterization includes IR spectroscopy (to confirm ligand coordination), thermogravimetric analysis (TGA), and XRD for structural validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use local exhaust ventilation to prevent dust inhalation. Avoid contact with strong oxidizers (risk of combustion) and wear PPE (gloves, lab coat, goggles). Containers must be sealed after use to prevent moisture absorption. Contaminated surfaces should be cleaned with ethanol/water mixtures, and waste must comply with environmental regulations .

Advanced Research Questions

Q. How does this compound inhibit enzymatic reactions like urea hydrolysis by urease?

  • Methodological Answer : this compound suppresses urease activity by ~70% at 100 mM via pH-dependent mechanisms. Kinetic assays (e.g., UV-Vis monitoring of NH₃ release) and ordinary differential equation (ODE) modeling reveal that inhibition alters enzyme-substrate binding constants (Kes) and delays reaction "clock time" from 1000 to 3500 s .
[2-MI] (mM) % Inhibition Clock Time (s) Method
30~50%1000–3500Kinetic assay
100~70%N/AUV-Vis

Q. How do computational models predict solvation effects on this compound's reactivity?

  • Methodological Answer : Ab initio calculations (B3LYP/6-31G(d,p) with SMD solvation models) show solvation free energy increases with solvent polarity: -45.2 kcal/mol (water) vs. -38.1 kcal/mol (chloroform). Polar solvents enhance dipole moment (6.12 D in water vs. 5.23 D in chloroform) and electrophilicity, impacting nucleophilic reactivity .
Solvent ΔGsolv (kcal/mol) Dipole Moment (D) Electrophilicity Index
Water-45.26.122.15
DMSO-43.85.982.08
Chloroform-38.15.231.89

Q. How can contradictions in toxicological data on this compound's genotoxicity be resolved?

  • Methodological Answer : While this compound is non-mutagenic in Salmonella assays (TA97, TA98 strains), conflicting chromosomal damage results in vivo require dose-response validation. For example, hepatic CYP450-independent pathways (e.g., lysyl oxidase inhibition) may explain tissue-specific effects. Studies in F344 rats show sex-dependent clearance (female renal saturation at ≥50 mg/kg) .

Q. What methodologies optimize this compound's role in MOF synthesis?

  • Methodological Answer : In ZIF-8 synthesis, this compound acts as a ligand and base. Higher ligand concentrations (e.g., 8:1 molar ratio of 2-MI:Zn²⁺) and solvent polarity (e.g., methanol/water) accelerate nucleation, yielding nanocrystals. Prolonged reaction times (24–48 hrs) enable crystal growth to micron scales .

Q. How does this compound affect thermal properties of epoxy resins?

  • Methodological Answer : Adding this compound (2–5 wt%) to epoxy resins lowers curing onset temperature (Tonset) by 20–30°C via catalytic acceleration. Differential scanning calorimetry (DSC) reveals reduced enthalpy (ΔH) due to faster crosslinking. Optimal loading balances curing speed and mechanical stability .

Q. What advanced analytical methods detect this compound in complex matrices like food?

  • Methodological Answer : Capillary electrophoresis (CE) with phosphate buffer (pH 2.5) and 30% acetonitrile achieves baseline separation of 2-/4-methylimidazole in 6 min. Detection limits are 0.22 mg/L (2-MI) and 0.16 mg/L (4-MI), outperforming LC-MS in cost and speed .
Parameter CE Method LC-MS
LOD (2-MI)0.22 mg/L0.5 mg/L
Analysis Time6 min30 min
Solvent ConsumptionLow (aqueous buffer)High (organic phase)

Q. How do this compound-based coordination polymers exhibit magnetic properties?

  • Methodological Answer : Hybrid frameworks (e.g., Mn[Fe(CN)₅NO]·2H₂O with 2-MI) show paramagnetism from high-spin Mn²⁺ (μeff = 5.9 μB). Magnetic susceptibility measurements (2–300 K) and neutron diffraction identify antiferromagnetic coupling at low temperatures .

Properties

IUPAC Name

2-methyl-1H-imidazole
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InChI

InChI=1S/C4H6N2/c1-4-5-2-3-6-4/h2-3H,1H3,(H,5,6)
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InChI Key

LXBGSDVWAMZHDD-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC=CN1
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Molecular Formula

C4H6N2
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DSSTOX Substance ID

DTXSID4022107
Record name 2-Methylimidazole
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Molecular Weight

82.10 g/mol
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Physical Description

Dry Powder; NKRA; Other Solid, Solid; [HSDB] Colorless solid; [NTP] Crystalline solid; [Alfa Aesar MSDS]
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Boiling Point

267 °C
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Solubility

Very soluble in ethanol
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Vapor Pressure

0.01 [mmHg]
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Color/Form

Solid

CAS No.

693-98-1
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Melting Point

144 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

SLCA-Sulfolithocholic acid
2-Methylimidazole
SLCA-Sulfolithocholic acid
2-Methylimidazole
SLCA-Sulfolithocholic acid
2-Methylimidazole
SLCA-Sulfolithocholic acid
SLCA-Sulfolithocholic acid
2-Methylimidazole
SLCA-Sulfolithocholic acid
2-Methylimidazole
SLCA-Sulfolithocholic acid
SLCA-Sulfolithocholic acid
2-Methylimidazole

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